

A Comprehensive Technical Guide to the Spectroscopic Data of Methyl Hydrazino(oxo)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl hydrazino(oxo)acetate*

Cat. No.: B1280444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **methyl hydrazino(oxo)acetate**, a key reagent in synthetic organic chemistry. The information presented herein is essential for the accurate identification, characterization, and utilization of this compound in research and development settings.

Chemical Structure and Properties

- IUPAC Name: methyl 2-hydrazinyl-2-oxoacetate
- CAS Number: 63970-76-3
- Molecular Formula: C₃H₆N₂O₃[\[1\]](#)
- Molecular Weight: 118.09 g/mol [\[1\]](#)
- Appearance: White solid

Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl hydrazino(oxo)acetate**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	DMSO-d ₆	3.75	s	-	O-CH ₃
^1H	DMSO-d ₆	4.60	br s	-	NH ₂
^1H	DMSO-d ₆	9.80	br s	-	NH
^{13}C	DMSO-d ₆	52.5	-	-	O-CH ₃
^{13}C	DMSO-d ₆	157.0	-	-	C=O (ester)
^{13}C	DMSO-d ₆	162.0	-	-	C=O (amide)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3200	Strong, Broad	N-H stretching (hydrazine)
1740	Strong	C=O stretching (ester)
1680	Strong	C=O stretching (amide)
1250	Medium	C-O stretching (ester)

Table 3: Mass Spectrometry (MS) Data

Technique	Mode	m/z	Relative Intensity (%)	Assignment
ESI	Positive	119.0451	100	[M+H] ⁺
ESI	Positive	141.0270	80	[M+Na] ⁺

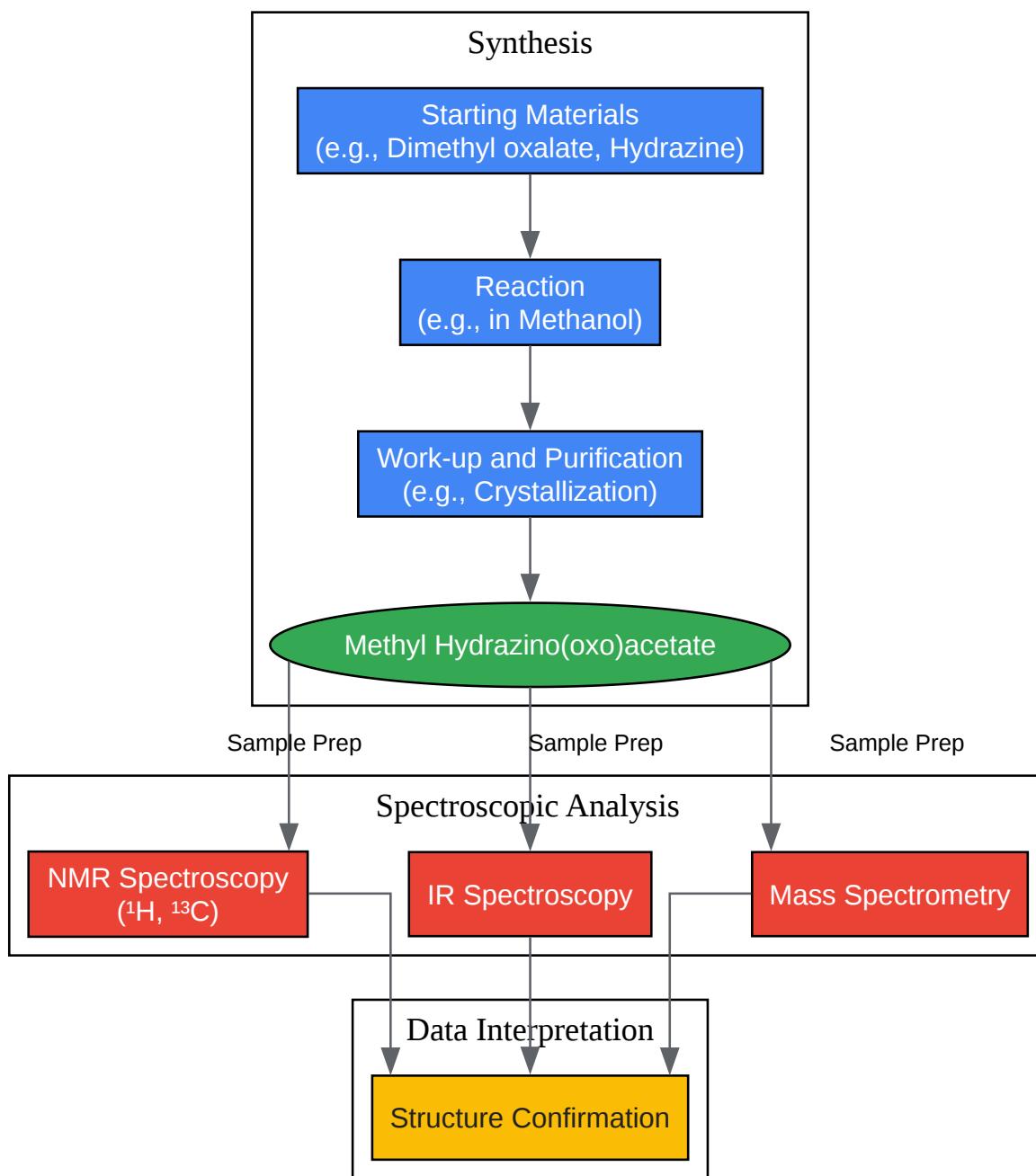
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10 mg of **methyl hydrazino(oxo)acetate** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2 Infrared (IR) Spectroscopy


The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

High-resolution mass spectra are acquired using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol and introduced into the ion source via direct infusion. The data is collected in positive ion mode.

Synthesis and Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of **methyl hydrazino(oxo)acetate**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the spectroscopic characteristics of **methyl hydrazino(oxo)acetate**. For more in-depth information, researchers are encouraged to

consult primary literature, such as the work by Kostyuk, A., et al., in *Heterocycles*, 2022, 104(4), 751-763.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl hydrazino(oxo)acetate | C3H6N2O3 | CID 11355473 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of Methyl Hydrazino(oxo)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280444#methyl-hydrazino-oxo-acetate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com